3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid

Vue d'ensemble

Description

3α,7α,12α-Trihydroxy-5β-cholestan-26-oic acid (THCA) is a critical intermediate in the biosynthesis of cholic acid, a primary bile acid essential for lipid digestion and absorption. THCA is formed via hydroxylation and side-chain modification of cholesterol in the liver, primarily in peroxisomes and mitochondria. Its conversion to cholic acid involves β-oxidation of the C27 side chain to yield the C24 bile acid structure. Defects in this pathway, such as peroxisomal disorders or inborn errors of metabolism, lead to THCA accumulation, which is associated with cholestasis and liver dysfunction .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide trihydroxycholestanoïque peut être synthétisé par l'oxydation du cholestérol. Le processus implique plusieurs réactions enzymatiques, notamment l'hydroxylation à des positions spécifiques sur le noyau stéroïde. Les conditions de réaction nécessitent généralement la présence d'enzymes et de cofacteurs spécifiques pour faciliter le processus d'hydroxylation .

Méthodes de production industrielle : La production industrielle d'acide trihydroxycholestanoïque implique l'utilisation de méthodes biotechnologiques, où des micro-organismes génétiquement modifiés sont utilisés pour produire le composé. Ces micro-organismes sont conçus pour exprimer les enzymes nécessaires à la biosynthèse de l'acide trihydroxycholestanoïque à partir du cholestérol ou d'autres précurseurs stéroïdiens .

Analyse Des Réactions Chimiques

Types de réactions : L'acide trihydroxycholestanoïque subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé davantage pour former d'autres intermédiaires d'acide biliaire.

Réduction : Les réactions de réduction peuvent convertir l'acide trihydroxycholestanoïque en formes moins oxydées.

Substitution : Les groupes hydroxyle sur la molécule peuvent être substitués par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les conditions pour les réactions de substitution impliquent souvent des catalyseurs acides ou basiques.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires et dérivés d'acides biliaires, qui sont essentiels pour les processus métaboliques ultérieurs dans l'organisme .

4. Applications de la Recherche Scientifique

L'acide trihydroxycholestanoïque a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse d'autres acides biliaires et dérivés stéroïdiens.

Biologie : Le composé est étudié pour son rôle dans les voies métaboliques et sa participation aux maladies génétiques.

Médecine : La recherche porte sur ses applications thérapeutiques potentielles dans le traitement de troubles métaboliques tels que le syndrome de Zellweger et la maladie de Refsum.

Industrie : Il est utilisé dans la production de produits pharmaceutiques et comme réactif biochimique dans divers procédés industriels

5. Mécanisme d'Action

L'acide trihydroxycholestanoïque exerce ses effets par son rôle d'intermédiaire dans la biosynthèse des acides biliaires. Le composé subit une β-oxydation dans les peroxysomes, conduisant à la formation d'acides biliaires matures tels que l'acide cholique et l'acide chénodeoxycholique. Ces acides biliaires sont essentiels à la digestion et à l'absorption des graisses alimentaires. Les cibles moléculaires impliquées comprennent des enzymes telles que la très longue chaîne acyl-CoA synthétase et les enzymes de β-oxydation peroxysomale .

Composés Similaires :

Acide Dihydroxycholestanoïque : Un autre intermédiaire d'acide biliaire impliqué dans des voies métaboliques similaires.

Acide Cholique : Un acide biliaire mature formé à partir de l'acide trihydroxycholestanoïque.

Acide Chénodeoxycholique : Un autre acide biliaire mature formé par des voies biosynthétiques similaires

Unicité : L'acide trihydroxycholestanoïque est unique en raison de son rôle spécifique d'intermédiaire dans la biosynthèse des acides biliaires. Sa présence et ses niveaux dans le corps sont indicatifs de certains troubles métaboliques, ce qui en fait un biomarqueur précieux pour diagnostiquer et étudier ces conditions .

Applications De Recherche Scientifique

Chemical Properties and Structure

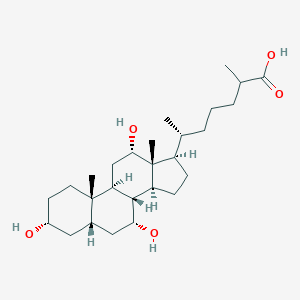

- Molecular Formula : C27H46O4

- Molecular Weight : 450.7 g/mol

- Structure : Characterized by hydroxyl groups at the 3α, 7α, and 12α positions on the cholestane backbone.

Scientific Research Applications

The applications of 3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid can be categorized into several key areas:

Biochemistry and Metabolism

- Bile Acid Biosynthesis : THCA is an important precursor in the synthesis of primary bile acids like cholic acid and chenodeoxycholic acid. It is formed through the hydroxylation of cholesterol and plays a critical role in lipid digestion and absorption .

- Metabolic Pathways : Studies have shown that THCA undergoes metabolic conversion primarily in the liver, where it can be transformed into other bile acids. Research indicates that metabolic defects can lead to increased levels of THCA in patients with cholestasis due to intrahepatic bile duct anomalies .

Clinical Applications

- Liver Disease Research : The compound's involvement in bile acid metabolism makes it a focus for studies related to liver diseases. It has been observed that patients with certain metabolic disorders exhibit altered levels of THCA, which can serve as a biomarker for diagnosing cholestasis .

- Therapeutic Potential : There is ongoing research into the therapeutic applications of THCA for conditions related to bile acid metabolism disorders. Its ability to modulate bile flow and lipid absorption positions it as a candidate for treatments targeting digestive health .

Pharmaceutical Development

- Synthesis of Steroidal Compounds : THCA serves as a precursor for synthesizing various steroidal compounds used in pharmaceuticals. Its unique hydroxylation pattern allows for the development of derivatives with specific biological activities.

- Industrial Applications : The compound is utilized in the production of pharmaceuticals and other bioactive molecules due to its role in lipid metabolism and digestive health .

Case Study 1: Metabolic Defects in Cholestasis

A study involving two siblings with cholestasis revealed elevated levels of THCA due to a metabolic block preventing its conversion into cholic acid. This case highlighted the importance of THCA as a biomarker for diagnosing liver dysfunctions related to bile duct anomalies .

Case Study 2: Bile Acid Synthesis Pathway

Research using radioactive labeling demonstrated that when administered intravenously, THCA was metabolized into chenodeoxycholic acid at rates exceeding 80%. This finding underscores its critical role in bile acid synthesis and potential implications for understanding metabolic disorders .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Biochemistry | Precursor in bile acid biosynthesis; involved in lipid metabolism |

| Clinical Research | Biomarker for cholestasis; potential therapeutic applications for liver diseases |

| Pharmaceutical Development | Precursor for steroidal compounds; used in producing bioactive molecules |

| Industrial Use | Utilized in pharmaceutical production; relevant for digestive health formulations |

Mécanisme D'action

Trihydroxycholestanoic acid exerts its effects through its role as an intermediate in bile acid biosynthesis. The compound undergoes β-oxidation in peroxisomes, leading to the formation of mature bile acids such as cholic acid and chenodeoxycholic acid. These bile acids are essential for the digestion and absorption of dietary fats. The molecular targets involved include enzymes such as very long-chain acyl-CoA synthetase and peroxisomal β-oxidation enzymes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Differences

THCA is structurally distinct from other bile acid intermediates and derivatives due to its hydroxylation pattern and side-chain length. Key comparisons include:

Metabolic Pathways

- THCA vs. Varanic Acid : THCA requires 24-hydroxylation to form varanic acid, a step catalyzed by CYP enzymes. Varanic acid then undergoes β-oxidation in peroxisomes via D-bifunctional protein (DBP). In DBP deficiency, (24R,25R)-varanic acid accumulates, whereas THCA levels rise if 24-hydroxylation is impaired .

- THCA vs. 27-nor Derivatives: Shortening the side chain (C27 → C26) reduces β-oxidation efficiency. Clofibrate treatment enhances degradation of C28/C29 analogs but has minimal effect on THCA .

Clinical Implications

- THCA in Disease: Elevated THCA in serum or bile is a hallmark of peroxisomal disorders (e.g., Zellweger syndrome) and intrahepatic bile duct anomalies .

- Varanic Acid as a Biomarker: Specific diastereomers (e.g., (24S,25S)-varanic acid) are diagnostic for subtypes of D-bifunctional protein deficiency .

Enzymatic Specificity

- Hepatocytes vs. Nonparenchymal Cells: Hepatocytes rapidly convert THCA to cholic acid, while nonparenchymal cells exhibit negligible activity, highlighting compartmentalization of bile acid synthesis .

- Substrate Specificity in β-Oxidation: Rat liver peroxisomes preferentially oxidize THCA over C26/C28 analogs, with trihydroxycoprostanoyl-CoA oxidase being THCA-specific .

Research Findings and Data Tables

Table 1: β-Oxidation Efficiency of Side-Chain Variants

Table 2: Diagnostic Markers in Peroxisomal Disorders

| Disorder | Accumulated Compound | Key Enzyme Defect |

|---|---|---|

| D-bifunctional protein deficiency | (24S,25S)-varanic acid | DBP (hydroxyacyl-CoA dehydrogenase) |

| THCA synthase deficiency | THCA | 24-hydroxylase (CYP) |

Activité Biologique

3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid, also known as coprostanic acid, is a bile acid that plays a significant role in lipid metabolism and digestion. This compound is characterized by its unique hydroxylation pattern on the cholestane skeleton, which influences its biological functions and interactions within the body.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features three hydroxyl groups at positions 3, 7, and 12, which are crucial for its biological activity. The presence of these functional groups enhances the compound's amphipathic nature, allowing it to interact effectively with lipid membranes and other biological molecules.

Bile Acid Synthesis

This compound is primarily involved in the biosynthesis of bile acids. It serves as a precursor for chenodeoxycholic acid and cholic acid through enzymatic processes that occur in the liver. The conversion involves several key enzymes:

- 3α-Hydroxysteroid dehydrogenase

- D-3-hydroxyacyl-CoA dehydratase/D-3-hydroxyacyl-CoA dehydrogenase

- Thiolase

These enzymes facilitate the transformation of the compound into primary bile acids, which are essential for fat digestion and absorption in the intestine .

Physiological Roles

Bile acids, including coprostanic acid, function as detergents that emulsify fats, aiding their absorption in the intestines. They also play regulatory roles in cholesterol homeostasis and lipid metabolism by modulating the expression of key enzymes involved in these processes .

Metabolic Profiling

Recent studies have employed advanced techniques such as Ultra Performance Liquid Chromatography (UPLC) coupled with mass spectrometry to analyze the metabolic fate of this compound in various biological matrices. These studies reveal that this compound is efficiently metabolized into chenodeoxycholic acid in humans .

Case Studies

- Liver Function Studies : In isolated perfused rabbit liver experiments, it was observed that perfusion with 3Alpha,7Alpha-trihydroxy-5Beta-cholestan-26-oic acid led to the production of cholic acid. This indicates its role as a precursor in bile acid synthesis .

- Clinical Applications : The compound has been investigated for its potential therapeutic applications in treating liver diseases and disorders related to bile acid metabolism. For instance, it has shown promise in ameliorating conditions associated with bile acid synthesis disorders .

Research Findings

Recent research highlights several important findings regarding the biological activity of this compound:

Q & A

Basic Research Questions

Q. How is 3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid structurally characterized in academic research?

Methodological Answer: Structural characterization employs techniques such as nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example:

- NMR : Assign stereochemistry using - and -NMR to confirm hydroxyl group positions (3α,7α,12α) and the 5β-cholestane backbone .

- HRMS : Validate molecular formula (CHO) with an exact mass of 450.334525 Da .

- Crystallography : Resolve spatial arrangements of the 26-oic acid moiety and hydroxyl groups .

Q. What are the primary biological roles of this compound in bile acid metabolism?

Methodological Answer: Investigate its role as a precursor or intermediate in bile acid synthesis via:

- In vitro assays : Monitor enzymatic conversion using liver microsomes (e.g., cytochrome P450 27A1 activity) .

- Metabolomics : Track isotopic labeling (e.g., -tracers) in hepatocyte cultures to map metabolic flux .

- Knockout models : Compare wild-type and CYP27A1-deficient mice to assess accumulation or depletion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigate via:

- Purity validation : Use HPLC-UV/ELSD (≥95% purity) and confirm absence of isomers (e.g., 5α vs. 5β configurations) .

- Standardized protocols : Adopt consensus assays (e.g., FXR/RXR transactivation for receptor activity) .

- Meta-analysis : Compare data across studies using platforms like PubChem or ChEMBL, filtering by assay type and cell line .

Q. What experimental designs are optimal for studying its interaction with nuclear receptors (e.g., FXR, PXR)?

Methodological Answer: Use a combination of in silico and in vitro approaches:

- Molecular docking : Predict binding affinity to FXR/PXR using software like AutoDock Vina, referencing crystallized receptor structures (PDB: 1OSH for FXR) .

- Luciferase reporter assays : Transfect HEK293 cells with FXR/PXR plasmids and measure ligand-induced activation .

- Competitive binding assays : Employ fluorescence polarization with fluorescent bile acid analogs (e.g., INT-777) .

Q. Data Contradiction Analysis

Q. Why do solubility studies of this compound yield conflicting results across laboratories?

Methodological Answer: Solubility discrepancies stem from solvent polarity, pH, and temperature. Standardize protocols by:

- Solvent selection : Use dimethyl sulfoxide (DMSO) for stock solutions (≤0.1% v/v to avoid cytotoxicity) .

- pH adjustment : Test solubility in bile salt micelles (pH 6.5–7.4) to mimic physiological conditions .

- Dynamic light scattering (DLS) : Confirm colloidal stability in aqueous buffers .

Q. Methodological Integration Table

Q. Key Considerations for Experimental Design

- Stereochemical purity : Validate 3α,7α,12α configurations via chiral chromatography to avoid confounding results .

- Biological relevance : Use physiologically relevant concentrations (μM–nM range) in cell-based assays .

- Data reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata reporting .

Propriétés

IUPAC Name |

(6R)-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O5/c1-15(6-5-7-16(2)25(31)32)19-8-9-20-24-21(14-23(30)27(19,20)4)26(3)11-10-18(28)12-17(26)13-22(24)29/h15-24,28-30H,5-14H2,1-4H3,(H,31,32)/t15-,16?,17+,18-,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWPIIOQKZNXBB-VCVMUKOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862168 | |

| Record name | 3,7,12-Trihydroxycholestan-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Coprocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

547-98-8 | |

| Record name | Trihydroxycoprostanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7,12-Trihydroxycholestan-26-oic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7,12-Trihydroxycholestan-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coprocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.